Differentiation by Functional Group Multiplicity: Dual vs. Single Reactive Sites
The defining characteristic of Ethyl 3-bromo-2-(bromomethyl)propionate is its difunctionality, possessing two primary alkyl bromide groups [1]. This stands in direct contrast to common ATRP initiators and synthetic building blocks like ethyl 2-bromopropionate and ethyl 2-bromoisobutyrate (EBIB), which are monofunctional [1][2]. This fundamental structural difference dictates the compound's application scope, enabling the synthesis of branched or crosslinked architectures that are structurally impossible with mono-functional analogs .
| Evidence Dimension | Number of Reactive Alkyl Bromide Sites |
|---|---|
| Target Compound Data | 2 (Difunctional) |
| Comparator Or Baseline | Ethyl 2-bromopropionate; Ethyl 2-bromoisobutyrate (EBIB) |
| Quantified Difference | 2 vs. 1 (Qualitative) |
| Conditions | Structural analysis based on chemical formula and IUPAC nomenclature. |
Why This Matters
This is the primary selection criterion for synthetic routes requiring a core unit for branching or double derivatization; a mono-functional alternative will not produce the intended molecular architecture.
- [1] PubChem. (2005). Ethyl 3-bromo-2-(bromomethyl)propionate. PubChem Compound Summary for CID 224149. View Source
- [2] Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Initiators for ATRP. View Source
